Chrysobactin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Chrysobactin can be synthesized with high diastereomeric purity by coupling the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester, followed by deprotection via hydrogenolysis . This method yields optically pure this compound with an overall yield of 98% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory synthesis for research purposes.

化学反応の分析

Types of Reactions: Chrysobactin undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to quinone derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Substitution: Various substituted catechol derivatives depending on the reagents used.

科学的研究の応用

Iron Acquisition Mechanism

Chrysobactin is primarily involved in the iron uptake system of Erwinia chrysanthemi. This bacterium produces this compound to facilitate iron acquisition from the environment, which is crucial for its virulence. The biosynthetic and transport mechanisms of this compound are encoded by a gene cluster that includes the fct and cbs genes, which are essential for its synthesis and transport .

Table 1: Key Components of this compound Production

| Component | Function | Gene |

|---|---|---|

| This compound Synthesis | Iron chelation | cbsA, cbsB, cbsC |

| Transport Protein | Membrane transport of iron-chrysobactin complex | fct |

| Regulatory Genes | Control of expression under iron-limited conditions | cbsH |

Role in Plant Pathogenicity

This compound acts as a virulence factor for Erwinia chrysanthemi, enhancing its ability to infect and damage host plants. The production of this siderophore allows the pathogen to outcompete plant defenses for iron, which is vital for both bacterial growth and plant health .

Biotechnological Applications

This compound's unique properties have led to various biotechnological applications:

- Bioremediation : Due to its ability to chelate heavy metals, this compound can be explored for use in bioremediation strategies to detoxify contaminated environments.

- Agricultural Enhancements : Utilizing this compound or its derivatives can improve nutrient availability in soils, promoting plant growth under nutrient-deficient conditions.

Medical Applications

Research has indicated potential medical applications for this compound:

- Antimicrobial Properties : The conjugation of this compound with antibiotics could enhance the delivery of antimicrobial agents to bacterial cells, leveraging its natural transport mechanisms .

- Siderophore-Antibiotic Conjugates : Similar strategies have been explored with other siderophores, suggesting that this compound could be used as a template for developing new therapeutic agents targeting bacterial infections .

Case Studies and Research Findings

Several studies highlight the significance of this compound in various contexts:

- A study demonstrated that mutants of Erwinia chrysanthemi deficient in this compound synthesis exhibited reduced virulence in plant hosts, underscoring its importance in pathogenicity .

- Another investigation into the interactions between this compound and heavy metals showed that it could reduce metal accumulation in bacterial cells, enhancing metal tolerance .

Table 2: Summary of Key Research Findings on this compound

作用機序

Chrysobactin exerts its effects by chelating iron (III) ions through its catecholate hydroxyl groups . This chelation is crucial for the bacterium’s iron acquisition, which is necessary for its growth and virulence. The ferric this compound complex is transported into the bacterial cell via specific receptors, where the iron is released and utilized in various metabolic processes .

類似化合物との比較

Enterobactin: Another catechol-type siderophore with a higher affinity for iron (III) ions.

Ferrichrome: A hydroxamate-type siderophore with a different iron-chelating mechanism.

Pyoverdine: A fluorescent siderophore produced by Pseudomonas species.

Uniqueness of Chrysobactin: this compound is unique due to its specific structure and the role it plays in the virulence of Dickeya dadantii. Unlike enterobactin, which provides full 1:1 coordination of iron (III), this compound forms bis and tris complexes at neutral pH . This distinct coordination chemistry makes this compound a valuable model for studying siderophore-mediated iron transport.

生物活性

Chrysobactin is a catechol-type siderophore produced by the plant pathogen Erwinia chrysanthemi, primarily involved in iron acquisition under conditions of iron limitation. This compound plays a crucial role in the virulence of E. chrysanthemi, facilitating its ability to thrive in iron-deficient environments, which is common during plant infections.

Structure and Function

This compound is characterized by its ability to chelate ferric ions (Fe^3+), which are essential for various biological processes. The structural composition of this compound includes a d-lysyl-l-serine derivative, which contributes to its functional properties in iron uptake and transport within bacterial cells .

The mechanism by which this compound facilitates iron acquisition involves several key steps:

- Siderophore Production : Under iron-limited conditions, E. chrysanthemi synthesizes this compound, which binds to ferric ions in the environment.

- Transport System : The bacterium employs specific outer membrane transport proteins to internalize the ferric-chrysobactin complex .

- Iron Release : Once inside the cell, ferric ions are released from this compound through reductive processes, making them available for metabolic functions .

Iron Assimilation Studies

Research has demonstrated that this compound significantly enhances the growth of E. chrysanthemi in iron-depleted conditions. For instance, studies using radioisotope-labeled iron (59Fe) revealed that the addition of ferric this compound reduced the doubling time of mutant strains deficient in siderophore biosynthesis from 160 minutes to 100 minutes, indicating improved growth rates due to effective iron assimilation .

Case Studies

- Virulence and Plant Interaction : In a study examining the interaction between E. chrysanthemi and Arabidopsis, it was found that this compound production is critical for systemic infection and symptom development in host plants. The presence of this siderophore allowed the bacterium to effectively compete with plant cells for iron, thereby enhancing its pathogenicity .

- Genetic Analysis : Genetic studies have identified several genes associated with this compound synthesis and transport, including the operon encoding the ferric this compound receptor (fct) and associated biosynthetic proteins. Mutations in these genes resulted in decreased virulence and impaired iron acquisition capabilities .

Data Table: Summary of Key Research Findings on this compound

特性

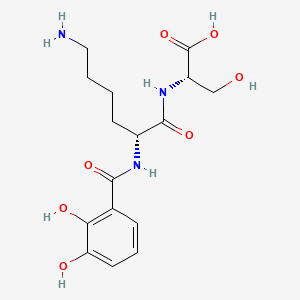

IUPAC Name |

(2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O7/c17-7-2-1-5-10(15(24)19-11(8-20)16(25)26)18-14(23)9-4-3-6-12(21)13(9)22/h3-4,6,10-11,20-22H,1-2,5,7-8,17H2,(H,18,23)(H,19,24)(H,25,26)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTXFOAPABMVEG-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152685 | |

| Record name | Chrysobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120124-51-8 | |

| Record name | N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120124-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120124518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。